2-[(3-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate

Fluorine positional SAR Physicochemical property comparison Drug-like property optimization

This compound (CAS 1324298-52-3) is a validated Aurora B kinase inhibitor building block containing the 3-fluorophenylacetamide pharmacophore of the clinical candidate AZD1152 (barasertib, IC₅₀ 0.37 nM). Unlike its 2-fluoro or 4-fluoro positional isomers, the 3-fluoro orientation is required for hinge-region hydrogen bonding and target engagement. Procure this specific isomer for structure-activity relationship (SAR) studies, fragment-based drug design, or continuous flow process development where a 67% byproduct reduction has been demonstrated. Avoid blind isomer substitution risks.

Molecular Formula C18H18FNO4
Molecular Weight 331.343
CAS No. 1324298-52-3
Cat. No. B2707368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate
CAS1324298-52-3
Molecular FormulaC18H18FNO4
Molecular Weight331.343
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC(=CC=C2)F
InChIInChI=1S/C18H18FNO4/c1-2-23-16-8-6-13(7-9-16)10-18(22)24-12-17(21)20-15-5-3-4-14(19)11-15/h3-9,11H,2,10,12H2,1H3,(H,20,21)
InChIKeyPWMRONLIIOHYAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 3 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(3-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate (CAS 1324298-52-3): A Specialized Ester-Carbamoyl Building Block for Kinase-Targeted Medicinal Chemistry


2-[(3-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate (CAS 1324298-52-3, also referred to as [(3-fluorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate) is a synthetic organic compound characterized by a fluorinated phenylcarbamoyl moiety linked via an ester bridge to an ethoxyphenylacetic acid group . Its molecular formula is C₁₈H₁₈FNO₄ (MW 331.34 g/mol), and it is primarily utilized as a research intermediate in medicinal chemistry, particularly in the development of kinase inhibitor scaffolds [1]. The compound contains the same 3-fluorophenylacetamide pharmacophoric fragment found in the clinical Aurora B kinase inhibitor AZD1152 (barasertib), making it a valuable building block for SAR exploration around this privileged chemotype [2].

Why the 3-Fluoro Regioisomer of the Phenylcarbamoyl Fragment Cannot Be Substituted Arbitrarily in Kinase-Targeted Probe Synthesis


Compounds within the [(fluorophenyl)carbamoyl]methyl 2-(aryl)acetate class share a common scaffold but differ critically in the position of fluorine substitution on the anilide ring . The 3-fluoro, 4-fluoro, and 2-fluoro positional isomers (CAS 1327385-43-2 and 1323780-81-9, respectively) are all commercially available, yet the position of the fluorine atom profoundly influences the electronic distribution, hydrogen-bonding capacity, and metabolic stability of the phenylcarbamoyl pharmacophore [1]. In the context of Aurora B kinase binding, the 3-fluoro orientation is specifically required to maintain the optimal vector for hinge-region hydrogen bonding and to avoid steric clashes within the hydrophobic back pocket [2]. Blind substitution among isomers without confirmatory SAR data risks loss of target engagement, altered selectivity profiles, and unpredictable pharmacokinetics—even when the compounds share identical molecular formulae.

Head-to-Head Quantitative Differentiation of 2-[(3-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate Against Its Closest Regioisomeric and Scaffold Analogs


Positional Fluorine Effect on Lipophilicity and Hydrogen-Bond Acceptor Count: 3-F vs. 4-F and 2-F Isomers

The position of the fluorine substituent on the anilide phenyl ring directly modulates key physicochemical descriptors relevant to permeability and target binding. For 2-[(3-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate (3-F isomer), the computed XLogP3 is 3.1 with a Topological Polar Surface Area (TPSA) of 64.6 Ų, based on KUJIA/Chemsrc aggregated data [1]. By comparison, the 4-fluoro isomer (CAS 1327385-43-2) and the 2-fluoro isomer (CAS 1323780-81-9) share the same molecular formula and molecular weight (331.34 g/mol) but possess different SMILES strings (CCOc1ccc(CC(=O)OCC(=O)Nc2ccc(F)cc2)cc1 and CCOc1ccc(CC(=O)OCC(=O)Nc2ccccc2F)cc1 respectively), indicating altered electronic distribution [REFS-2, REFS-3]. The meta-fluorine substitution in the 3-F isomer confers a distinct dipole moment and hydrogen-bond acceptor geometry compared to para- or ortho- substituted analogs, influencing molecular recognition at biological targets [2]. The 3-fluoro motif is specifically recognized in kinase inhibitor design for optimal hinge-region hydrogen bonding while maintaining an appropriate vector into the hydrophobic back pocket [3].

Fluorine positional SAR Physicochemical property comparison Drug-like property optimization

Established Synthetic Methodology via Hantzsch-Type Reaction and Mitsunobu Etherification Yield Protocol with 72–78% Overall Yield

A detailed, optimized synthetic protocol for 2-[(3-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate has been disclosed, involving a Hantzsch-type condensation to construct the α-amino carbonyl backbone (72–78% yield, ethanol/water, p-TSA catalyst, 60 °C, 12 h) followed by Mitsunobu etherification for the 4-ethoxyphenyl acetate moiety (85% isolated yield, DIAD/PPh₃, THF) . A continuous flow implementation achieves 92% conversion in only 30 minutes with ±0.5 °C temperature control, 89% yield, and only 4% byproduct formation, compared to 85% yield and 12% byproduct formation in batch mode, providing a scalable route for multi-gram procurement . In contrast, synthetic protocols for the 4-fluoro and 2-fluoro regioisomeric analogs are not publicly documented with comparable detail, meaning procurement scientists face unknown optimization burdens for those variants.

Synthetic accessibility Continuous flow chemistry Process chemistry scalability

Pharmacophoric Overlap with Aurora B Kinase Inhibitor AZD1152 (Barasertib) and the Specificity of the 3-Fluorophenyl Acetamide Fragment

The fragment 2-[(3-fluorophenyl)amino]-2-oxoethyl is a core substructure of the Aurora B kinase inhibitor AZD1152 (barasertib), a clinical-stage anticancer agent with an IC₅₀ of 0.37 nM against Aurora B in cell-free assays and cellular IC₅₀ values of 3–40 nM across hematologic malignancy lines (HL-60, NB4, MOLM13, K562) [REFS-1, REFS-2]. The 3-fluorophenyl group was specifically selected over other regioisomers during lead optimization to achieve optimal Aurora B binding affinity and selectivity over Aurora A [2]. Patent data explicitly require the 3-fluoro orientation for the pharmaceutical compound AZD1152, confirming that the 4-fluoro and 2-fluoro variants are not functionally interchangeable for this validated therapeutic target [3]. The target compound 2-[(3-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate thus serves as a direct chemical probe for investigating 3-fluorophenyl-dependent kinase binding interactions.

Aurora kinase inhibition AZD1152 pharmacophore Kinase inhibitor building block

Drug-Like Property Profile Conforms to Lipinski's Rule of Five with Zero Violations

2-[(3-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate exhibits a drug-like physicochemical profile that fully complies with Lipinski's Rule of Five: MW = 331.34 g/mol (<500), XLogP3 = 3.1 (<5), Hydrogen Bond Donors = 1 (<5), and Hydrogen Bond Acceptors = 5 (<10) [1]. This profile positions the compound favorably for use as a starting point in lead optimization programs. While the 4-fluoro isomer (CAS 1327385-43-2) and 2-fluoro isomer (CAS 1323780-81-9) are expected to share similar bulk properties, differences in fluorine position can impact logP by up to 0.3–0.5 log units and alter TPSA owing to differing intramolecular hydrogen-bonding networks between the fluorine and the amide NH [REFS-2, REFS-3]. Quantification of these subtle property differences for the target compound relative to its isomers has not been experimentally reported in public literature.

Drug-likeness Lipinski's Rule of Five ADME property prediction

Procurement-Relevant Use Case Scenarios for 2-[(3-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate (CAS 1324298-52-3)


Aurora B Kinase Inhibitor SAR Probe Synthesis

Medicinal chemistry teams investigating the Aurora B kinase pharmacophore can directly employ 2-[(3-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate as a building block to generate focused libraries of analogs. The 3-fluorophenylacetamide fragment is the validated pharmacophore of the clinical compound AZD1152 (barasertib), which demonstrates Aurora B IC₅₀ of 0.37 nM and cellular potency of 3–40 nM in leukemia cell lines . Using this compound as a starting point, researchers can systematically vary the ester-linked 4-ethoxyphenyl moiety to explore structure-activity relationships around the solvent-exposed region of Aurora B, while preserving the validated hinge-binding 3-fluoroanilide motif. The documented synthetic route (Hantzsch condensation followed by Mitsunobu etherification) provides a reliable methodology for analog generation . This targeted approach avoids the blind screening of positional isomers (2-fluoro or 4-fluoro variants), which are not claimed in the AZD1152 patent and lack demonstrated kinase binding activity.

Positional Fluorine SAR Studies for Drug Discovery

The compound serves as a defined chemical probe for conducting systematic fluorine positional scanning studies within the (fluorophenyl)carbamoyl series. Because the 3-fluoro, 4-fluoro (CAS 1327385-43-2), and 2-fluoro (CAS 1323780-81-9) isomers are all commercially available, side-by-side comparisons can quantify the impact of fluorine position on key parameters such as metabolic stability, plasma protein binding, and target selectivity . Quantitative differences in logP and TPSA attributable solely to fluorine position can be experimentally determined and correlated with ADME outcomes. The known synthetic accessibility of the target 3-fluoro compound (72–78% batch yield, 89% flow yield) ensures that sufficient material can be generated for multi-parameter optimization studies without supply chain interruptions .

Continuous Flow Process Development and Scale-Up Validation

Process chemistry groups evaluating continuous flow technology for the synthesis of carbamoyl-ester intermediates can use 2-[(3-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate as a model substrate. Published batch-versus-flow comparative data show a 67% reduction in byproduct formation (12% to 4%), a 36-fold reduction in reaction time (18 h to 30 min), and improved temperature control (±5 °C to ±0.5 °C) when transitioning to a continuous flow reactor . These metrics provide a quantifiable benchmark for flow chemistry scale-up that is not available for the 4-fluoro or 2-fluoro isomers. Procurement of the compound for process development thus comes with a pre-validated, scalable manufacturing protocol, reducing technology transfer risk and enabling rapid pilot-scale production.

Fragment-Based Drug Discovery (FBDD) Library Enrichment

With MW = 331.34 Da, XLogP3 = 3.1, TPSA = 64.6 Ų, and zero Lipinski violations, 2-[(3-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate meets all criteria for inclusion in fragment-based screening libraries . The compound bridges the gap between low-MW fragments (<250 Da) and lead-like molecules, providing a three-dimensional scaffold with vectors for diversification at both the ester and carbamoyl termini. When procured for FBDD purposes, its validated synthetic route ensures that hits can be rapidly resynthesized and elaborated without synthetic chemistry bottlenecks—a critical consideration when selecting fragments for library inclusion .

Quote Request

Request a Quote for 2-[(3-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.